

Application Note: Mass Spectrometry

Characterization of Neohydroxyaspergillic Acid

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Compound of Interest

Compound Name: *Neohydroxyaspergillic Acid*

Cat. No.: B3026324

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Abstract

Neohydroxyaspergillic acid is a fungal metabolite produced by various *Aspergillus* species, belonging to the aspergillic acid class of compounds.[1] It has garnered interest due to its antibacterial, antiviral, and antiprotozoan activities.[1] Accurate and robust analytical methods are crucial for its identification, quantification, and characterization in complex biological matrices. This application note provides a detailed protocol for the characterization of **Neohydroxyaspergillic acid** using Liquid Chromatography-Mass Spectrometry (LC-MS). The described workflow is intended to guide researchers in developing and implementing analytical methods for the study of this and similar fungal metabolites.

Introduction

Neohydroxyaspergillic acid (C₁₂H₂₀N₂O₃, Molecular Weight: 240.3 g/mol) is a polar metabolite first identified in *Aspergillus* subgenus *Circumdati*. [1] Its chemical structure, a pyrazinone derivative, makes it amenable to analysis by mass spectrometry. LC-MS, particularly when coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity for the characterization of such natural products in complex extracts. [2][3][4] This document outlines a comprehensive protocol for the extraction, chromatographic separation, and mass spectrometric analysis of **Neohydroxyaspergillic acid**.

Experimental Protocols

Sample Preparation: Extraction of Fungal Metabolites

This protocol is adapted from general methods for extracting secondary metabolites from fungal cultures.^[5]

Materials:

- Fungal culture broth or mycelia
- Ethyl acetate (LC-MS grade)
- Anhydrous sodium sulfate
- Methanol (LC-MS grade)
- 0.2 μm syringe filters (PTFE or nylon)
- Rotary evaporator
- Vortex mixer
- Centrifuge

Procedure:

- For liquid cultures, centrifuge the broth to separate the mycelia from the supernatant. The target compound may be present in either or both, which should be determined empirically.
- To the supernatant (or a known volume of culture broth), add an equal volume of ethyl acetate.
- Vortex vigorously for 2-3 minutes to ensure thorough mixing and extraction.
- Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous phases.
- Carefully collect the upper organic (ethyl acetate) layer.

- Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.
- Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water.
- Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
- Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for LC-MS analysis.
- Filter the reconstituted sample through a 0.2 µm syringe filter prior to injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

LC Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temp.	40°C

| Gradient | 10% B to 95% B over 15 min, hold for 3 min, return to 10% B and equilibrate for 5 min. |

MS Conditions:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temp.	120°C
Desolvation Temp.	350°C
Scan Range (Full Scan)	m/z 50 - 500
Collision Gas	Argon

| Collision Energy| Ramped (e.g., 10-40 eV for MS/MS) |

Data Presentation

Predicted Mass Spectrometry Data for Neohydroxyaspergillic Acid

The following table summarizes the expected mass-to-charge ratios (m/z) for the parent ion and major fragment ions of **Neohydroxyaspergillic acid** in positive ionization mode. These predictions are based on its chemical structure and common fragmentation patterns for similar compounds.

Ion Description	Predicted m/z	Notes
[M+H] ⁺	241.1547	Protonated parent molecule. This is the primary ion to monitor in full scan mode.
[M+Na] ⁺	263.1366	Sodium adduct, often observed with ESI.
Fragment 1	223.1441	Loss of H ₂ O (18.0106 Da) from the hydroxyl group.
Fragment 2	197.1285	Loss of C ₃ H ₇ (isobutyl/sec-butyl side chain fragment, 43.0547 Da).
Fragment 3	183.1128	Further fragmentation involving the pyrazinone ring structure.
Fragment 4	155.0815	Cleavage of the isobutyl side chain and loss of CO.

Visualizations

Experimental Workflow

The overall experimental workflow for the characterization of **Neohydroxyaspergillic acid** is depicted below.



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